4-(2-Acetamidoethyl)phenoxyacetic acid

Description

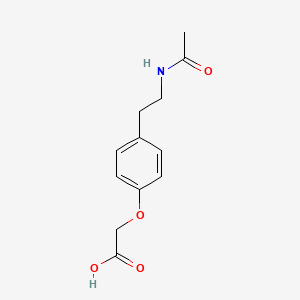

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-acetamidoethyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-7-6-10-2-4-11(5-3-10)17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFUUMDSYNAXBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using 2-Acetamidoethanol

A key method involves reacting a phenoxyacetic acid derivative or its ester with 2-acetamidoethanol in the presence of a catalyst:

- According to patent ES417253A1, heating a lower alkyl ester of phenoxyacetic acid with 2-acetamidoethanol in the presence of an organotin catalyst (1–8 moles per 100 moles of ester) at 90–110°C facilitates the substitution reaction.

- The reaction continuously removes the lower alkanol formed, driving the reaction forward.

- This method yields the 4-(2-acetamidoethyl)phenoxyacetic acid derivative efficiently.

Phase Transfer Catalysis (PTC) Approach

Another approach involves phase transfer catalysis to facilitate nucleophilic substitution:

- The phenoxyacetic acid derivative (or its halogenated intermediate) is reacted with 2-acetamidoethyl nucleophile under PTC conditions.

- Quaternary ammonium salts or crown ethers are used as catalysts to transfer the nucleophile into the organic phase where substitution occurs.

- This method allows milder conditions and improved yields, as described in WO2007141295A1 for related phenoxyacetic acid derivatives.

Detailed Reaction Conditions and Mechanistic Insights

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Catalyst | Organotin compounds (e.g., dibutyltin dilaurate) or PTC catalysts (quaternary ammonium salts) | Catalysts accelerate ester exchange or nucleophilic substitution |

| Temperature | 90–110°C for ester exchange; room temperature to mild heating for PTC | Higher temperatures favor ester interchange reactions |

| Solvent | Often ethanol or mixed aqueous-organic solvents | Solvent choice affects solubility and reaction rate |

| Reaction Time | Several hours (3–5 h typical) | Monitored by HPLC or TLC for completion |

| Workup | Acidification to pH 1–2 to precipitate product, filtration, washing, drying | Purification by recrystallization or extraction |

The reaction mechanism involves nucleophilic attack of the 2-acetamidoethyl group on the ester or halogenated intermediate, displacing the leaving group (alkoxy or halide), followed by acidification to isolate the acid form.

Representative Synthetic Route Summary

Research Findings and Optimization Notes

- The use of organotin catalysts significantly improves the ester interchange reaction efficiency, allowing milder conditions and higher selectivity.

- Phase transfer catalysis offers an alternative route with potential for scale-up due to milder conditions and environmental benefits.

- Reaction monitoring by HPLC is essential to ensure complete conversion and avoid side products.

- Purification by acid-base extraction and recrystallization yields high-purity final product suitable for pharmaceutical or biochemical applications.

- Avoidance of harsh reagents and optimization of solvent systems can improve environmental and economic aspects of the synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetamidoethyl)phenoxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of phenoxyacetic acid derivatives, including 4-(2-acetamidoethyl)phenoxyacetic acid, as anti-inflammatory agents. These compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 can lead to reduced inflammation and pain relief, making these compounds suitable candidates for developing new anti-inflammatory medications .

Acetylcholinesterase Inhibition

Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from phenoxyacetic acids have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic transmission in the brain. This mechanism can potentially improve cognitive functions in patients suffering from Alzheimer's .

Antimycobacterial Activity

This compound and its analogs have been investigated for their activity against Mycobacterium tuberculosis. Studies have demonstrated that specific derivatives exhibit significant antibacterial properties against both drug-sensitive and drug-resistant strains, indicating their potential as therapeutic agents in treating tuberculosis .

Herbicidal Activity

Phenoxyacetic acid derivatives, including this compound, are part of a larger class of herbicides known for their effectiveness against broadleaf weeds while being safe for grasses. These compounds work by inhibiting specific enzymes essential for plant growth, making them valuable in agricultural practices for controlling unwanted vegetation .

Environmental Impact Studies

Research has also focused on the environmental implications of using phenoxyacetic herbicides. Studies have evaluated the adsorption characteristics of these compounds in various ecosystems, emphasizing the need for sustainable agricultural practices to minimize environmental contamination .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(2-Acetamidoethyl)phenoxyacetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The phenoxyacetic acid moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Phenoxyacetic acid: A simpler analog without the acetamidoethyl group.

4-(2-Aminoethyl)phenoxyacetic acid: Similar structure but with an amino group instead of an acetamido group.

4-(2-Acetamidoethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.

Uniqueness

4-(2-Acetamidoethyl)phenoxyacetic acid is unique due to the presence of both the acetamidoethyl and phenoxyacetic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(2-Acetamidoethyl)phenoxyacetic acid, with the CAS number 1221574-98-6, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NO3. It consists of a phenoxyacetic acid moiety linked to an acetamidoethyl group, which may influence its biological properties.

Structural Formula

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with specific receptors, modulating physiological responses.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research highlights several potential biological activities of this compound:

- Anticancer Properties : Studies indicate that phenoxyacetic acid derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : It has shown promising results against various bacterial strains.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of phenoxyacetic acids, including this compound, significantly inhibited the proliferation of human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : In a rodent model, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Data Table: Biological Activities Summary

Spectroscopic Analysis

Recent studies employed various spectroscopic techniques to characterize the compound's structure and confirm its biological activity:

- FT-IR Spectroscopy : Used to identify functional groups and confirm molecular structure.

- NMR Spectroscopy : Provided insights into the molecular environment of hydrogen atoms within the compound.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Acetamidoethyl)phenoxyacetic acid, and how do reaction conditions influence yield?

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Steps include:

Replicate Experiments : Use standardized protocols (e.g., ISO 10993 for cytotoxicity assays) .

Purity Analysis : Validate via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. aqueous) or concentration ranges .

Q. What interdisciplinary approaches enhance the application of this compound in drug discovery?

- Methodological Answer :

- Medicinal Chemistry : Structure-activity relationship (SAR) studies modify the acetamidoethyl or phenoxy groups to improve pharmacokinetics (e.g., logP optimization for blood-brain barrier penetration) .

- Biophysics : Surface plasmon resonance (SPR) measures binding affinity to target proteins (e.g., kinases or GPCRs) .

- Toxicology : High-throughput screening (HTS) in liver microsomes assesses metabolic stability, referencing methods for phenylacetic acid derivatives .

Key Considerations for Experimental Design

- Safety : Follow protocols for handling carboxylic acids (e.g., PPE for skin/eye protection) .

- Data Integrity : Use electronic lab notebooks (ELNs) for traceability, as emphasized in chemical software workflows .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.